3-Chloro-4-hydroxy-1H-quinolin-2-one
CAS No.: 14933-25-6
Cat. No.: VC20959163
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14933-25-6 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.6 g/mol |
| IUPAC Name | 3-chloro-4-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) |
| Standard InChI Key | KXJIDYMQMNVOTA-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)O)Cl |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)O)Cl |
Introduction
Chemical Identity and Structural Properties
3-Chloro-4-hydroxy-1H-quinolin-2-one (CAS: 14933-25-6) is a substituted quinolinone derivative belonging to the broader class of 4-hydroxyquinolin-2(1H)-ones. The compound features a bicyclic structure with a benzene ring fused to a pyridone ring, containing a chlorine atom at position 3 and a hydroxyl group at position 4 .
The structural properties and chemical identifiers of this compound are summarized in the following table:
Physical and Chemical Properties
3-Chloro-4-hydroxy-1H-quinolin-2-one possesses several notable physical and chemical properties that influence its behavior in various systems and applications. The following table summarizes the key physical and chemical properties of this compound:
Tautomeric Forms and Structural Variations
One of the most intriguing aspects of 3-Chloro-4-hydroxy-1H-quinolin-2-one is its ability to exist in multiple tautomeric forms. According to literature, 4-hydroxy-2(1H)-quinolone derivatives can theoretically exist in five possible tautomeric forms, though practically this is reduced to three predominant forms :
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The 4-hydroxy-2(1H)-quinolone form (lactam form)
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The 2,4-dihydroxyquinoline form (lactim form)
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The 4-hydroxy-2-quinolone form (N-deprotonated form)
These tautomeric equilibria play a crucial role in determining the compound's reactivity, spectroscopic properties, and biological activities. Quantum chemical calculations using the LCAO-MO method in the CNDO/2 approximation have suggested that the dihydroxy tautomer may be slightly more stable, though experimental evidence often indicates a predominance of quinolone tautomers in solution, potentially due to stabilization through self-association .
Synthesis Methods
Multiple synthetic routes have been reported for the preparation of 3-Chloro-4-hydroxy-1H-quinolin-2-one and related derivatives. These methods vary in complexity, yield, and starting materials.
Conventional Synthetic Approaches
The synthesis of the basic 4-hydroxy-2(1H)-quinolone scaffold, which can be subsequently chlorinated at position 3, typically involves:
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Conrad-Limpach synthesis: Involves the thermal cyclization of anilines with β-ketoesters to form 4-hydroxyquinolones.
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Cyclization of N,N'-diphenyl malonamide: This approach utilizes polyphosphoric acid (PPA) at 140-150°C to facilitate ring closure .
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From ortho-aminobenzoic acid derivatives: Condensation with malonic acid derivatives followed by cyclization.
Electrosynthetic Method
An innovative approach involves the electrosynthesis of 3-chloro-quinolinones through cathodic reduction:
Cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide at −1.2 V (vs SCE) under aprotic conditions yields 3-chloro-1,4-disubstituted-2(1H)-quinolinones as the major product . This electrochemical method provides a more environmentally friendly alternative to traditional chemical synthesis.
From Nitro Precursors
Another reported method involves:
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Synthesis of 4-hydroxy-3-nitroquinolin-2(1H)-one through nitration of 4-hydroxyquinolin-2(1H)-one .
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Reduction of the nitro group to yield 3-amino-4-hydroxyquinolin-2(1H)-one using tin powder and HCl .
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Diazotization followed by treatment with copper(I) chloride to introduce the chlorine atom at position 3.
Chemical Reactivity
The reactivity of 3-Chloro-4-hydroxy-1H-quinolin-2-one is governed by several functional groups within its structure, each contributing to specific reaction patterns.
Nucleophilic Substitution Reactions
The chlorine atom at position 3 is susceptible to nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various 3-substituted derivatives. This reactivity has been exploited in the preparation of compounds with potential biological activities .
Hydroxyl Group Reactions
The 4-hydroxyl group can participate in various transformations:
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O-alkylation: Formation of ethers through reaction with alkylating agents.
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O-acylation: Formation of esters through reaction with acylating agents.
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Hydrogen bonding: The hydroxyl group serves as both a hydrogen bond donor and acceptor, influencing the compound's interactions with biological macromolecules.
Lactam Functionality Reactions
The lactam moiety (position 2) can undergo:
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N-alkylation: Leading to N-substituted derivatives.
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Ring-opening reactions: Under specific conditions, potentially yielding acyclic intermediates.
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Reduction: The carbonyl group can be reduced to form corresponding hydroxyl derivatives .
Formation of Metal Complexes
The presence of both carbonyl and hydroxyl groups makes 3-Chloro-4-hydroxy-1H-quinolin-2-one capable of forming complexes with various metal ions, a property that has been explored for potential applications in coordination chemistry .
Analytical Methods for Identification and Characterization
Several analytical techniques have been employed for the identification and characterization of 3-Chloro-4-hydroxy-1H-quinolin-2-one and related compounds.
Infrared Spectroscopy (IR)
IR spectroscopy provides valuable information about the functional groups present in the molecule. Characteristic IR bands for 3-Chloro-4-hydroxy-1H-quinolin-2-one include:
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OH stretching: ≈3620 cm⁻¹
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Lactam C=O: ≈1680-1670 cm⁻¹
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C=C aromatic: ≈1625-1595 cm⁻¹
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is crucial for structural elucidation. For compounds similar to 3-Chloro-4-hydroxy-1H-quinolin-2-one, ¹H-NMR typically shows:
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Aromatic protons: δ 7.0-8.0 ppm
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NH proton: δ 10.3-11.3 ppm
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OH proton: δ 12.0-12.2 ppm
¹³C-NMR data provides information about the carbon framework, with characteristic signals for the carbonyl carbon (≈165-166 ppm), hydroxyl-bearing carbon (≈160-161 ppm), and other aromatic carbons .
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the quinolinone structure. The molecular ion peak at m/z 195 is consistent with the molecular formula C₉H₆ClNO₂ .
X-ray Crystallography
X-ray crystallography has been employed to determine the solid-state structure of various quinolinone derivatives, providing detailed information about bond lengths, angles, and intermolecular interactions in the crystal lattice .
Chromatographic Methods
High-performance liquid chromatography (HPLC) is frequently used for the analysis and purification of 3-Chloro-4-hydroxy-1H-quinolin-2-one and related compounds. Reversed-phase HPLC with UV detection is particularly useful for determining purity and lipophilicity (log k values) .
Comparative Analysis with Structural Analogues
A comparative analysis of 3-Chloro-4-hydroxy-1H-quinolin-2-one with its structural analogues provides insights into the effects of different substitution patterns on physical, chemical, and potential biological properties.
Isomeric and Related Compounds
Effects of Substitution Pattern on Properties
The position and nature of substituents significantly influence the properties of these compounds:
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Lipophilicity: The presence of chlorine generally increases lipophilicity, with the effect varying based on position. The LogP value of 3-Chloro-4-hydroxy-1H-quinolin-2-one (1.88710) indicates moderate lipophilicity .
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Hydrogen Bonding Capacity: The relative positions of hydroxyl and chloro groups affect the compound's ability to form hydrogen bonds, which influences solubility, crystal packing, and biological interactions .
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Electronic Effects: The electron-withdrawing nature of chlorine affects the electron density distribution within the molecule, influencing reactivity patterns, particularly at adjacent positions .
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Biological Activity: Structure-activity relationship studies indicate that the position of substituents significantly affects biological activities. For instance, compounds with chlorine at position 7 often exhibit different biological profiles compared to those with chlorine at position 3 .
Applications and Future Research Directions
The unique structural features and reactivity patterns of 3-Chloro-4-hydroxy-1H-quinolin-2-one suggest several potential applications and avenues for future research.
Pharmaceutical Applications
The compound's structural similarity to biologically active quinolinone derivatives suggests potential applications in drug discovery:
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Antimicrobial Development: Given the documented antimicrobial properties of related compounds, 3-Chloro-4-hydroxy-1H-quinolin-2-one could serve as a lead structure for developing novel antimicrobial agents .
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Anticancer Research: The cytotoxic activities reported for structurally similar compounds warrant investigation of 3-Chloro-4-hydroxy-1H-quinolin-2-one as a potential anticancer agent or scaffold .
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Enzyme Inhibitors: The compound's ability to form hydrogen bonds and other non-covalent interactions suggests potential applications as an enzyme inhibitor in various biological systems.
Synthetic Applications
As a versatile synthetic intermediate, 3-Chloro-4-hydroxy-1H-quinolin-2-one offers numerous possibilities:
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Scaffold for Diversity-Oriented Synthesis: The reactive functional groups enable the preparation of diverse derivative libraries for biological screening .
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Building Block for Complex Heterocycles: The compound can serve as a starting material for the synthesis of more complex fused heterocyclic systems .
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Metal Complex Formation: The potential to form metal complexes through coordination with the hydroxyl and carbonyl groups suggests applications in coordination chemistry and catalysis .
Future Research Directions
Several promising research directions emerge from the current understanding of 3-Chloro-4-hydroxy-1H-quinolin-2-one:
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Comprehensive Structure-Activity Relationship Studies: Systematic investigation of the biological activities of 3-Chloro-4-hydroxy-1H-quinolin-2-one and its derivatives would provide valuable insights for drug design .
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Novel Synthetic Methodologies: Development of more efficient, selective, and environmentally friendly methods for synthesizing the compound and its derivatives, potentially building on the reported electrochemical approaches .
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Detailed Mechanistic Studies: Elucidation of the mechanisms underlying the biological activities of the compound would facilitate targeted modifications to enhance potency and selectivity .
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Exploration of Photochemical Properties: Investigation of potential photochemical applications, given the reported interactions with photosynthetic systems .
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